Enhanced p38α MAP Kinase Inhibitor Pharmacokinetics through N-Cyclopropyl vs. N-Methoxy Substitution
In a direct structural comparison within a pyrrolo[1,2-f][1,2,4]triazine series, the compound bearing an N-cyclopropylcarbamoyl group (BMS-582949) demonstrated a superior pharmacokinetic profile relative to its N-methoxy analog (compound 1a), despite being slightly less potent in the p38α enzymatic assay. The N-cyclopropyl derivative exhibited improved oral exposure and efficacy in an acute murine inflammation model [1]. This directly supports that the N-cyclopropylamide moiety, as found in N-cyclopropyl-1H-pyrrole-2-carboxamide, can confer better drug-like properties than other N-substitutions.
| Evidence Dimension | In vivo efficacy relative to enzymatic potency |
|---|---|
| Target Compound Data | BMS-582949 (contains N-cyclopropylcarbamoyl moiety): p38α IC50 ~1.2× compound 1a; superior PK and in vivo activity |
| Comparator Or Baseline | N-Methoxy analog (compound 1a): potent p38α inhibitor but inferior in vivo efficacy |
| Quantified Difference | N-cyclopropyl derivative was more effective in both acute murine inflammation model and established rat adjuvant arthritis model |
| Conditions | p38α enzymatic assay; acute murine model of inflammation; rat adjuvant arthritis model |
Why This Matters
This direct comparison shows that incorporating the N-cyclopropylcarbamoyl group, as purchasable in N-cyclopropyl-1H-pyrrole-2-carboxamide, can improve the drug-like properties of a lead series, making it a strategically superior building block for kinase inhibitor programs.
- [1] Liu, C., Lin, J., Wrobleski, S. T., Lin, S., Hynes, J., Wu, H., ... & Zhang, H. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 53(18), 6659–6674. View Source
